12-(3,5-Dimethylphenyl)dodecanoic acid

Description

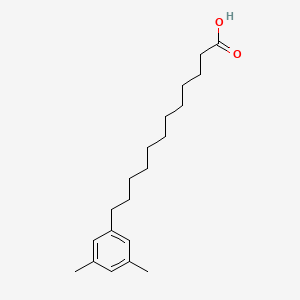

12-(3,5-Dimethylphenyl)dodecanoic acid is a synthetic fatty acid derivative featuring a dodecanoic acid backbone (12-carbon chain) substituted at the terminal position with a 3,5-dimethylphenyl group. This structural design merges the hydrophobic properties of the long aliphatic chain with the aromatic and steric characteristics of the dimethyl-substituted benzene ring. Such modifications are often employed to enhance binding affinity to biological targets, modulate lipophilicity, or improve pharmacokinetic profiles.

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

12-(3,5-dimethylphenyl)dodecanoic acid |

InChI |

InChI=1S/C20H32O2/c1-17-14-18(2)16-19(15-17)12-10-8-6-4-3-5-7-9-11-13-20(21)22/h14-16H,3-13H2,1-2H3,(H,21,22) |

InChI Key |

GRDWEVIBBHKSMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)CCCCCCCCCCCC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(3,5-Dimethylphenyl)dodecanoic acid typically involves the reaction of 3,5-dimethylphenyl magnesium bromide with dodecanoic acid chloride. The reaction is carried out in an anhydrous environment, often using diethyl ether as a solvent. The reaction mixture is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of 12-(3,5-Dimethylphenyl)dodecanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 12-(3,5-Dimethylphenyl)dodecanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The compound can participate in substitution reactions, where the phenyl group may be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 12-(3,5-Dimethylphenyl)dodecanoic acid is used in the synthesis of various organic compounds. Its derivatives are studied for their potential as intermediates in organic synthesis.

Biology: The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of dodecanoic acid exhibit significant antibacterial and antifungal activities .

Medicine: Research is ongoing to explore the potential of 12-(3,5-Dimethylphenyl)dodecanoic acid in drug development. Its derivatives may serve as lead compounds for the development of new therapeutic agents.

Industry: In the industrial sector, 12-(3,5-Dimethylphenyl)dodecanoic acid is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 12-(3,5-Dimethylphenyl)dodecanoic acid involves its interaction with cellular membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Analogues

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : Contains a 3,5-dimethylphenyl group linked to a hydroxynaphthalene-carboxamide scaffold.

- Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ~10 µM) due to electron-withdrawing substituents and optimal lipophilicity .

- Comparison: Unlike 12-(3,5-dimethylphenyl)dodecanoic acid, this compound lacks the carboxylic acid group and instead features a carboxamide linkage. The dodecanoic acid derivative may exhibit distinct solubility and target engagement due to its ionizable carboxylic acid and longer alkyl chain.

12-(3-Adamantan-1-yl-ureido)-dodecanoic Acid (AUDA)

- Structure: Combines a dodecanoic acid backbone with a urea-linked adamantyl group.

- Activity : A potent soluble epoxide hydrolase (sEH) inhibitor used as a reference compound in enzymatic studies .

- Comparison : The adamantyl group in AUDA provides rigidity and hydrophobic bulk, whereas the 3,5-dimethylphenyl group in the target compound offers planar aromaticity. Both substituents enhance target binding but through different steric and electronic mechanisms. AUDA’s urea linkage may improve hydrogen-bonding interactions compared to the direct phenyl attachment in the dimethylphenyl analogue.

4-(2-(4-(4-Chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic Acid (6c)

- Structure: A butanoic acid derivative with a chlorobenzamido-hydrazinyl moiety.

- Activity : Demonstrates 72% sEH inhibition, outperforming benzoic acid analogues due to improved water solubility .

- Comparison: The shorter butanoic acid chain in 6c contrasts with the dodecanoic acid backbone, suggesting that chain length critically affects membrane permeability and enzymatic interactions. The chlorobenzamido group may confer stronger electron-withdrawing effects than the dimethylphenyl group.

Natural Dodecanoic Acid

- Structure : Straight-chain saturated fatty acid (lauric acid) without aromatic substituents.

- Activity : Found in natural sources like marine sponges, it exhibits antimicrobial and surfactant properties .

Dodecanedioic Acid

- Structure : A dicarboxylic acid with a 12-carbon chain.

- Activity : Used in polymer synthesis and industrial applications due to its bifunctional reactivity .

- Comparison: The dual carboxylic acid groups in dodecanedioic acid increase hydrophilicity and reactivity, contrasting with the mono-acid and aromatic substitution in 12-(3,5-dimethylphenyl)dodecanoic acid.

Key Data Table: Comparative Analysis

Substituent Effects and Structure-Activity Relationships (SAR)

- Electron-Withdrawing vs. Electron-Donating Groups : The 3,5-dimethylphenyl group (electron-donating) may enhance aromatic stacking interactions, whereas chloro or fluorine substituents (electron-withdrawing) improve binding to electron-deficient targets .

- Chain Length: Longer chains (e.g., dodecanoic acid) improve membrane permeability but may reduce solubility, as seen in AUDA versus butanoic acid derivatives .

- Linker Chemistry : Carboxylic acid groups (as in the target compound) vs. carboxamides or urea linkages (as in AUDA) influence ionization state and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.